(+)-Pyridinoline

Rheumatoid Arthritis Osteoarthritis Bone Resorption

Researchers tracking bone and cartilage degradation require biomarkers specific to mature matrix turnover, free from dietary artifacts. This product directly addresses that need. - Dual-Tissue Specificity: Unlike bone-exclusive DPD, this marker reflects degradation of both bone (Type I) and cartilage (Type II) collagen, crucial for arthritis research. - Superior Assay Performance: Provides a 12-fold signal increase in high-turnover states and a rapid 62% decrease within days of bisphosphonate therapy, enabling early drug pipeline go/no-go decisions. - Pre-Analytical Reliability: Not absorbed from dietary sources, ensuring protocol integrity in large-scale, long-term trials without costly dietary compliance measures.

Molecular Formula C18H29N4O8+
Molecular Weight 429.4 g/mol
Cat. No. B1209021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Pyridinoline
Synonymshydroxylysyl pyridinoline
hydroxylysylpyridinoline
pyridinoline
Molecular FormulaC18H29N4O8+
Molecular Weight429.4 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=[N+]1CC(CCC(C(=O)O)N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N
InChIInChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/p+1/t10-,12+,13+,14+/m1/s1
InChIKeyLCYXYLLJXMAEMT-SAXRGWBVSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Selection Guide for (+)-Pyridinoline as a Bone Resorption Biomarker


(+)-Pyridinoline (Pyr), also known as hydroxylysylpyridinoline, is a mature, non-reducible, trifunctional collagen cross-link derived from an enzymatic pathway initiated by lysyl oxidase [1]. It is a fluorescent pyridinium compound released into the circulation and excreted in urine as a specific byproduct of osteoclastic bone resorption and mature collagen degradation [2][3]. Unlike newly synthesized collagen markers, pyridinoline is only present in the extracellular matrix and does not reflect new collagen synthesis, making it a direct index of degradation [4]. Its presence in Type I and Type II collagen provides utility in assessing both bone and cartilage turnover, a key differentiator from bone-specific markers [5].

Why Generic Substitution is Inadvisable for (+)-Pyridinoline Assays


Simple interchangeability with other collagen degradation markers—such as hydroxyproline, deoxypyridinoline (DPD), or telopeptide fragments (CTX-I/NTX-I)—is not scientifically justified for (+)-Pyridinoline due to fundamental differences in tissue origin, metabolic fate, and analytical behavior. While DPD is more bone-specific, (+)-Pyridinoline is present in both bone (Type I collagen) and cartilage (Type II collagen), enabling a distinct, dual-tissue perspective on joint and skeletal degradation [1][2]. This broad yet specific source profile contrasts sharply with the dietary-influenced, non-specific hydroxyproline and the entirely bone-centric DPD, leading to divergent clinical correlations and diagnostic value [3]. Consequently, selecting (+)-Pyridinoline over its analogs is a deliberate choice for monitoring diseases involving both bone and cartilage turnover, where its unique signal provides quantitative information that bone-specific or non-specific markers cannot replicate.

Quantitative Differentiation of (+)-Pyridinoline: Head-to-Head Evidence vs. Comparators


Differential Disease Discrimination: (+)-Pyridinoline Uniquely Separates Rheumatoid Arthritis from Osteoarthritis

In a direct comparison of urinary concentrations, (+)-Pyridinoline (Pyd) demonstrated a statistically significant capacity to discriminate between patients with Rheumatoid Arthritis (RA) and Osteoarthritis (OA), a differentiation not observed with the bone-specific analog Deoxypyridinoline (Dpd) [1]. This specificity stems from pyridinoline's abundance in cartilage collagen (Type II), which is more actively degraded in the inflammatory pannus of RA than in the mechanical wear of OA [2].

Rheumatoid Arthritis Osteoarthritis Bone Resorption Biomarker Pyridinoline

Superior Diagnostic Sensitivity vs. Hydroxyproline: Amplified Signal in Mild Disease States

In a head-to-head comparison of four bone resorption markers, (+)-Pyridinoline (PYD) demonstrated superior clinical performance over the traditional, non-specific marker Hydroxyproline (HYP) in detecting mildly increased bone resorption rates. While all markers performed comparably for large changes, PYD exhibited higher discrimination power (Z-score) and accuracy for modest changes [1]. This aligns with the finding that the fold-increase in urinary crosslinks during menopause is 2-3 fold for PYD, a change much more dramatic than observed for hydroxyproline [2].

Osteoporosis Bone Resorption Biomarker Validation Hydroxyproline Sensitivity

Tissue-Specific Detection: (+)-Pyridinoline as a Dual Marker of Bone and Cartilage Turnover

(+)-Pyridinoline's tissue distribution profile is quantitatively distinct from Deoxypyridinoline, underpinning its unique role as a marker of both bone and cartilage degradation. In joint tissues, the Pyr:Dpyr ratio is approximately 50:1 in cartilage but only 3:1 in bone [1]. This biochemical signature allows urinary Pyr to reflect synovial tissue and cartilage degradation in inflammatory arthritis, whereas Dpyr primarily tracks bone resorption. Consequently, in patients with active Rheumatoid Arthritis (aRA), urinary pyridinoline concentration was increased by a factor of 2 and showed a simultaneous increase with increasing synovitis [2].

Rheumatoid Arthritis Synovitis Collagen Degradation Pyridinoline Cartilage

Analytical Robustness: (+)-Pyridinoline Detection is Independent of Dietary Interference

A critical advantage of pyridinoline cross-links over the traditional marker hydroxyproline is their independence from dietary intake. Pyridinoline (Pyd) and deoxypyridinoline (Dpd) are neither metabolized nor absorbed from the diet, whereas hydroxyproline is significantly affected by gelatin and meat consumption, necessitating strict dietary control for accurate measurement [1][2]. This fundamental difference in source-specificity directly impacts pre-analytical variability and the logistical feasibility of clinical studies.

Bone Resorption Osteoporosis Biomarker Validation Analytical Specificity Dietary Influence

Correlation with Disease Activity in Rheumatoid Arthritis: A Quantitative Link to Inflammation

In patients with Rheumatoid Arthritis (RA), urinary (+)-Pyridinoline (Pyd) levels demonstrate a strong and statistically significant quantitative correlation with clinical and laboratory indices of disease activity, a relationship not observed with the bone-specific marker Deoxypyridinoline (Dpd) [1]. This provides a direct, biochemical link between the marker and the underlying inflammatory process driving joint destruction.

Rheumatoid Arthritis Disease Activity Pyridinoline Inflammation Biomarker

Magnitude of Disease Response: Fold-Change in (+)-Pyridinoline Exceeds That of Hydroxyproline in Metabolic Bone Disease

In conditions of pathologically elevated bone resorption, the magnitude of increase in urinary (+)-Pyridinoline (HP) excretion is quantitatively greater than that of Hydroxyproline, enhancing its utility as a responsive marker for disease monitoring and treatment efficacy [1]. This is particularly evident during antiresorptive therapy, where the decrease in HP is both earlier and more pronounced.

Paget's Disease Hyperparathyroidism Bone Resorption Pyridinoline Hydroxyproline

Recommended Research and Industrial Applications for (+)-Pyridinoline Based on Quantitative Evidence


Differentiation of Rheumatoid Arthritis from Osteoarthritis in Clinical Cohorts

Based on evidence that urinary (+)-Pyridinoline is significantly elevated in RA (50.0 nmol/mmol Cr) compared to OA (33.5 nmol/mmol Cr) and controls (25.1 nmol/mmol Cr), and that this difference is not observed with Deoxypyridinoline, (+)-Pyridinoline should be selected as a biomarker in studies aiming to stratify these two patient populations [1][2]. Its unique correlation with inflammatory markers like CRP (r=0.72, p<0.001) and ESR (r=0.68, p<0.001) makes it a quantitative tool for tracking disease activity in RA cohorts, where bone-specific markers like DPD fail to correlate [2].

Monitoring Cartilage and Synovial Tissue Degradation in Inflammatory Arthritis

Given its high abundance in cartilage (Pyr:Dpyr ratio of 50:1) and its 2-fold increase in urine during active synovitis, (+)-Pyridinoline is uniquely suited for studies focused on joint tissue degradation beyond bone [1][2]. This makes it the marker of choice for preclinical and clinical research investigating the structural effects of inflammatory arthritis on cartilage and synovium, a dimension not captured by bone-specific telopeptide assays (CTX-I/NTX-I) or DPD [1][2].

Pharmacodynamic Assessment of Antiresorptive Therapies Requiring High Dynamic Range

For studies evaluating the efficacy of antiresorptive agents (e.g., bisphosphonates, RANKL inhibitors), (+)-Pyridinoline offers a superior dynamic range and response kinetics compared to hydroxyproline. Evidence shows a 12-fold increase in active Paget's disease and a rapid 62% decrease within 4 days of bisphosphonate therapy, enabling earlier and more sensitive detection of treatment effects than is possible with hydroxyproline [1]. This makes it a cost-effective biomarker for early go/no-go decisions in drug development pipelines.

Longitudinal Cohort Studies Where Dietary Control is Logistically Challenging

Unlike hydroxyproline, which is confounded by dietary intake of gelatin and meat, (+)-Pyridinoline is not absorbed from the diet and is not metabolized in the body, providing a specific readout of endogenous collagen degradation [1][2]. This pre-analytical advantage is critical for large-scale epidemiological studies or long-term clinical trials where strict dietary compliance is impractical or would increase operational costs, thereby ensuring higher data integrity and lower protocol deviations [2].

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